molecular formula C15H11N3O2 B2522911 N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide CAS No. 96798-97-9

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B2522911
CAS No.: 96798-97-9
M. Wt: 265.272
InChI Key: HRJCLEINJKBKGX-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Future Directions

Oxadiazoles have established their potential for a wide range of applications and have been successfully utilized as an essential part of the pharmacophore . They have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions for “N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide” could involve further exploration of its potential applications in various fields such as material science, medicinal chemistry, and high energy molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide include other oxadiazole derivatives such as:

Uniqueness

This compound stands out due to its specific structural features, which confer unique reactivity and stability.

Properties

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(12-9-5-2-6-10-12)16-14-13(17-20-18-14)11-7-3-1-4-8-11/h1-10H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJCLEINJKBKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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